molecular formula C19H21NO5S B3010630 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105235-02-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3010630
CAS RN: 1105235-02-6
M. Wt: 375.44
InChI Key: ZSIFQSLCNRYZIX-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Sulfonic acid analogues of bexarotene, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds showed potential in inhibiting proliferation in cutaneous T-cell lymphoma cells, suggesting therapeutic potential with improved biological selectivity and potency (Heck et al., 2016).

Organic Structural Unit Synthesis

  • Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, similar in structure to the compound , underwent a rhodium-catalyzed selective C-C bond activation. This process produced benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's relevance in organic synthesis (Chen et al., 2016).

Antimicrobial Activity

  • A study on new tetrahydronaphthalene-sulfonamide derivatives, related to the compound, showed potent antimicrobial agents against Gram-positive, Gram-negative bacteria, and Candida Albicans. These findings indicate the compound's potential in antimicrobial applications (Mohamed et al., 2021).

Herbicidal Activity

  • Novel herbicidally active sulfonamide compounds with structures similar to the compound were synthesized. These compounds demonstrated significant herbicidal activity, revealing its potential use in agricultural applications (Hosokawa et al., 2001).

Antimicrobial Benzotriazole Derivatives

  • The compound's structural analogues were synthesized and demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus, suggesting potential as antibiotic agents (Zheng et al., 2021).

Thromboxane Receptor Antagonists

  • Derivatives of the compound were explored as thromboxane A2 receptor antagonists, indicating potential in the development of antithromboxane therapies (Wang et al., 2014).

Enzyme Inhibition Studies

  • Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, structurally related to the compound, were synthesized and screened against various enzymes. These compounds showed inhibition of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase (Irshad et al., 2016).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-26(22,17-7-5-14-3-1-2-4-15(14)11-17)20-9-10-23-16-6-8-18-19(12-16)25-13-24-18/h5-8,11-12,20H,1-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIFQSLCNRYZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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